molecular formula C16H23N3O B11737126 3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one

3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B11737126
M. Wt: 273.37 g/mol
InChI Key: QIFZNYMETCIZKN-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the Enone Backbone: The enone backbone can be synthesized through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic aromatic substitution reaction, where the piperazine acts as the nucleophile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The dimethylamino and piperazine groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-phenylprop-2-en-1-one: Lacks the piperazine ring, which may affect its biological activity and chemical properties.

    1-[4-(4-Methylpiperazin-1-yl)phenyl]prop-2-en-1-one: Lacks the dimethylamino group, which may influence its reactivity and applications.

Uniqueness

3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one is unique due to the presence of both the dimethylamino and piperazine groups, which may confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-17(2)9-8-16(20)14-4-6-15(7-5-14)19-12-10-18(3)11-13-19/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFZNYMETCIZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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